molecular formula C5H4ClIN2 B1390960 2-Chloro-5-iodo-4-pyridinamine CAS No. 800402-12-4

2-Chloro-5-iodo-4-pyridinamine

Cat. No.: B1390960
CAS No.: 800402-12-4
M. Wt: 254.45 g/mol
InChI Key: DEJUUKULVAIMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodo-4-pyridinamine is a chemical compound with the molecular formula C5H3ClIN3 . It is a derivative of pyridine and contains both chlorine and iodine atoms . This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds . The synthesis process involves the use of N-iodo-succinimide in acetonitrile at 70℃ under an inert nitrogen atmosphere .


Molecular Structure Analysis

The molecular formula of this compound is C5H4ClIN2 . The average mass is 254.456 Da and the monoisotopic mass is 253.910767 Da .


Chemical Reactions Analysis

This compound is a derivative of pyridine and contains both chlorine and iodine atoms . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 254.45 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 253.91077 g/mol and the monoisotopic mass is 253.91077 g/mol . The topological polar surface area is 38.9 Ų .

Scientific Research Applications

Halogen Shuffling and Electrophilic Substitutions

2-Chloro-5-iodo-4-pyridinamine can be used as a starting material for halogen shuffling and electrophilic substitutions. For instance, 2-chloro-6-(trifluoromethyl)pyridine, closely related to this compound, has been demonstrated to undergo site-selective electrophilic substitutions, leading to various iodo derivatives (Mongin, F. et al., 1998).

Interaction with Osmium-Hexahydride Complex

Research shows that this compound can react with osmium-hexahydride complexes. This reaction leads to the formation of trihydride derivatives, which are useful in catalytic processes like hydrogenation of vinylpyridine to ethylpyridine (Resano Barrio, P. et al., 2004).

Synthesis of Pyridine Derivatives

This compound is an important raw material in synthesizing other pyridine derivatives, such as 2-chloro-3-(trifluoromethyl) pyridine. These derivatives are crucial intermediates for various chemical syntheses, including the production of flazasulfuron (Yi-hui, Du, 2009).

Cross-Coupling Reactions

Another application is in cross-coupling reactions, where this compound can be used to synthesize complex organic compounds. For example, it can be used in the Negishi cross-coupling process to create intermediates for pharmaceuticals (Pérez-Balado, C. et al., 2007).

Synthesis of Heteroaromatic Ring Systems

It can also be used in the synthesis of thienopyridines, thienopyrimidines, and furopyridines, which have various applications in chemical and pharmaceutical industries (Sakamoto, T. et al., 1986).

Biochemical Analysis

Biochemical Properties

2-Chloro-5-iodo-4-pyridinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events . Additionally, it can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . This binding can result in either inhibition or activation of the target enzymes, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it can affect the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to changes in metabolic flux and alterations in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s activity and interactions with other biomolecules .

Properties

IUPAC Name

2-chloro-5-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJUUKULVAIMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670325
Record name 2-Chloro-5-iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800402-12-4
Record name 2-Chloro-5-iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-iodopyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Iodine monochloride (0.758 g, 4.67 mmol) was added to a solution of 2-chloro-4-amino pyridine (0.500 g, 3.89 mmol) and potassium acetate (0.763 g, 7.78 mmol) in acetic acid (30 mL). The reaction mixture was heated under reflux for 4 hr. The solvent was removed in vacuo and the residue was partitioned between aqueous sodium hydrogenocarbonate (50 mL) and ethyl acetate (50 mL). The organic phase was dried (MgSO4) and the solvent was removed in vacuo. The crude product was purified by flash silica chromatography, eluting with ethyl acetate and hexane (1/9), to give the title compound as a pink solid (0.394 g, 40%).
Quantity
0.758 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.763 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
40%

Synthesis routes and methods II

Procedure details

A 100 mL round bottom flask was charged with 2-chloro-4-amino pyridine (3.0 g, 23.34 mmol), sodium acetate (11.49 g, 140 mmol) and acetic acid (60 mL). To this iodine monochloride (3.98 g, 24.50 mmol) was added and the reaction mixture stirred at 60° C. for 2 h. The reaction was cooled to room temperature and quenched with 1N saturated sodium bis-sulfite solution and extracted with DCM. The organic layer was dried over sodium sulfate and concentrated in vacuo. The crude was purified by silica gel flash chromatography using DCM-MeOH: 95-5. 2-Chloro-5-iodo-pyridin-4-ylamine was obtained as a white color solid. ESI-MS: m/z 255.0 (M+H)+
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11.49 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Silver sulfate (7.1 g, 22.8 mmol) and 4-amino-2-chloropyridine (4.06 g, 31.6 mmol) were added to a solution of iodine (5.65 g, 22.3 mmol) in ethanol (100 mL) and the reaction mixture stirred at rt for 72 h. The bright yellow suspension was filtered, washed with methanol and the filtrate concentrated in vacuo. The residue was partitioned between saturated Na2CO3 solution (200 mL) and ethyl acetate (200 ml). After separation the organic layer was washed with Na2S2O3 solution (50 mL, 25%) and brine (50 mL), dried (MgSO4), concentrated in vacuo and purified by chromatography on silica gel eluting with iso-hexane/ethyl acetate (3:1 to 2.5:1) to give the title compound. δH (CDCl3): 4.81 (2H, br s), 6.63 (1H, s), 8.38 (1H, s); m/z (ES+)=254.86 [M+H]+; RT=2.51 min.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

N-Iodosuccinimide (24.75 g, 110.0 mmol) was added to a solution of 2-chloro-pyridin-4-ylamine (12.85 g, 100.0 mmol) in acetonitrile (400 mL) and the mixture stirred and held at reflux overnight. Upon cooling to room temperature the solvent was removed in vacuo and residue partitioned between EtOAc (250 mL), saturated sodium thiosulfate (100 mL) and water (250 mL). The organic layer was separated, washed with water (2×250 mL), separated and the solvent removed in vacuo to afford an orange oil that was subjected to column chromatography on silica. Gradient elution with 30-50% EtOAc in petrol afforded a pale orange solid that was rinsed with 25% EtOAc in petrol (80 mL). Solids were collected by filtration and sucked dry to afford the title compound (7.32 g) as an off-white solid. The mother liquors were concentrated to dryness in vacuo and the residues subjected to column chromatography on silica. Elution with 30-50% EtOAc in petrol afforded further pure material (1.90 g). Combined yield: (9.22 g, 36%) 1H NMR (DMSO-d6) 8.20 (1H, s), 6.64 (1H, s), 6.50 (2H, br s). MS: [M+H]+ 255.
Quantity
24.75 g
Type
reactant
Reaction Step One
Quantity
12.85 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-iodo-4-pyridinamine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-iodo-4-pyridinamine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-iodo-4-pyridinamine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-iodo-4-pyridinamine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-iodo-4-pyridinamine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-iodo-4-pyridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.